molecular formula C10H8Cl2N2O B3015443 3-(4-Chlorobenzyl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 112960-55-1

3-(4-Chlorobenzyl)-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B3015443
CAS RN: 112960-55-1
M. Wt: 243.09
InChI Key: FJCFAJFHPOIXSU-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also contains chlorobenzyl and chloromethyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chlorobenzyl chlorides are generally used as intermediates in organic synthesis . They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the chlorobenzyl component) and a five-membered oxadiazole ring . The exact structure would depend on the positions of the chlorobenzyl and chloromethyl groups on the oxadiazole ring.


Chemical Reactions Analysis

Chlorobenzyl chlorides, like the one in this compound, are moderately or very reactive . They are less reactive as more of their hydrogen atoms are replaced with halogen atoms .


Physical And Chemical Properties Analysis

Chlorobenzyl chlorides are typically colorless liquids that are denser than water and insoluble in water . They are lachrymators, meaning they can cause tears or stinging in the eyes .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if used as a reagent in organic synthesis, its reactivity with various functional groups (e.g., amines, alcohols, carboxylic acids) would be relevant .

Safety and Hazards

Chlorobenzyl chlorides are toxic by ingestion and can be irritating to the skin and eyes . They may also produce irritating, corrosive, and/or toxic gases when burned .

properties

IUPAC Name

5-(chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-6-10-13-9(14-15-10)5-7-1-3-8(12)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCFAJFHPOIXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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